N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic reactions. The starting materials might include pyrazole, thiophene, furan, and oxalamide derivatives. Common synthetic routes could involve:
Formation of the pyrazole-thiophene intermediate: This step might involve the reaction of pyrazole with a thiophene derivative under specific conditions such as the presence of a base or a catalyst.
Attachment of the furan moiety: The furan ring could be introduced through a coupling reaction, possibly using a reagent like a Grignard reagent or an organolithium compound.
Formation of the oxalamide linkage: The final step would involve the formation of the oxalamide bond, likely through a condensation reaction between an amine and an oxalyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxalamide derivatives or molecules containing pyrazole, thiophene, and furan rings. Examples could be:
- N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-(2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the specific arrangement of its heterocyclic rings and the presence of the oxalamide linkage. This unique structure might confer specific properties, such as enhanced stability, reactivity, or biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(17-9-13-3-1-7-23-13)16(22)18-10-14(12-4-8-24-11-12)20-6-2-5-19-20/h1-8,11,14H,9-10H2,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJCJLUWRPPDAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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